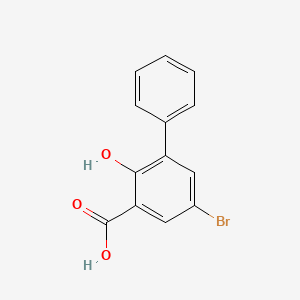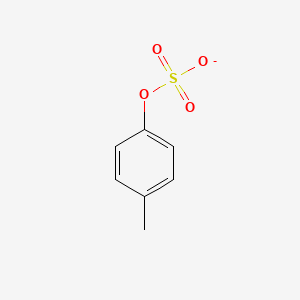
Phenol Red sodium salt
概要
説明
Phenol Red Sodium Salt (PRSS) is a water-soluble anionic fluorescent dye . It possesses an extra Na ion attached with the SO3 group compared to phenol red . It is intended for use in cell culture applications . A solution of phenol red will have a yellow color at a pH of 6.4 or below and a red color at a pH of 8.2 and above .
Synthesis Analysis
The synthetic method for phenol red sodium salt involves condensing o-benzenesulfonic acid anhydride with phenol under the catalysis of anhydrous zinc chloride . The prepared phenol red is then reacted with alkali to obtain the sodium salt . This method has the advantages of a short period, non-toxic raw material, and high yield .Molecular Structure Analysis
The empirical formula of Phenol Red sodium salt is C19H13NaO5S . It has a molecular weight of 376.36 .Chemical Reactions Analysis
Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone . Phenols don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon .Physical And Chemical Properties Analysis
Phenol red is slightly soluble in water (3 mg/ml) and in alcohol (4 mg/ml) . It is readily soluble in aqueous alkali hydroxides or carbonates with the formation of a red-colored solution . Phenol red sodium salt is soluble in water (25 mg/ml) yielding a dark red solution .科学的研究の応用
Cell Tissue Culture pH Marker
Phenol Red sodium salt is commonly employed in cell biology laboratories as a pH marker for cell tissue culture. Under normal conditions, when added to the growth medium, Phenol Red exhibits a pink-red color. A change in pH due to dying cells or overgrowth of contaminants can result in a color change, indicating an alteration in the culture environment .
Fluorescent Dye in Cell Culture
As a water-soluble anionic fluorescent dye, Phenol Red sodium salt is used in cell culture applications to monitor pH changes. It changes color from yellow at a pH of 6.4 or below to red at a pH of 8.2 and above, which can be crucial for maintaining the proper environment for cell growth .
作用機序
Target of Action
Phenol Red Sodium Salt, also known as phenolsulfonphthalein or PSP , is primarily used as a pH indicator in cell biology laboratories . It is used to identify changes from neutral to acidic pH values in cell culture media . It can act as a weak estrogen, especially with human breast cancer cells .
Mode of Action
Phenol Red Sodium Salt’s mode of action is based on its pH-sensitive color change. It exhibits a gradual transition from yellow (at pH 6.4 or below) to red (at pH 8.2 or above) . This color change allows researchers to monitor pH changes in cell cultures .
Biochemical Pathways
The biochemical pathways affected by Phenol Red Sodium Salt are primarily related to pH regulation. As cells grow and proliferate, the culture media progressively becomes more acidic as the cells consume nutrients and produce metabolites . Phenol Red Sodium Salt, acting as a pH indicator, allows for the visualization of these pH shifts .
Pharmacokinetics
Phenol Red Sodium Salt is slightly soluble in water (3 mg/ml) and in alcohol (4 mg/ml) . It is readily soluble in aqueous alkali hydroxides or carbonates, forming a red-colored solution . These properties impact its bioavailability in cell culture applications.
Result of Action
The primary result of Phenol Red Sodium Salt’s action is the visual indication of pH changes in cell culture media. This allows researchers to monitor the health of the culture and make necessary adjustments . Additionally, it has been found to act as a weak estrogen, especially in human breast cancer cells .
Action Environment
The action of Phenol Red Sodium Salt is influenced by environmental factors such as pH and temperature. Its color change is pH-dependent, occurring over the pH range of 6.8 to 8.2 . It is stable in air and its solubility varies with the solvent used . It is typically used in cell culture media at 11 mg/L .
Safety and Hazards
将来の方向性
Phenol Red sodium salt is widely used in culture media to identify changes from neutral to acidic pH values . It is typically used in cell culture media at 11 mg/L . Phenol red in tissue culture media can act as a weak estrogen, especially with human breast cancer cells . Future research may focus on further understanding its effects in various biological systems and potential applications in biomedical research .
特性
IUPAC Name |
sodium;4-[3-(4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O5S.Na/c20-15-9-5-13(6-10-15)19(14-7-11-16(21)12-8-14)17-3-1-2-4-18(17)25(22,23)24-19;/h1-12,20-21H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHYOKBQJILTEI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044420 | |
| Record name | Phenol Red sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red crystals; Soluble in water; [MSDSonline] | |
| Record name | Phenol red, sodium salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2447 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Phenol Red sodium salt | |
CAS RN |
34487-61-1 | |
| Record name | Phenolsulfonephthalein sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034487611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol Red sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bisphenolate S,S-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.310 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Phenol Red Sodium Salt useful in photocatalysis?
A1: Phenol Red Sodium Salt serves as a model pollutant in photocatalysis research. Its degradation under UV-A light can be effectively measured, providing insights into a photocatalyst's efficiency. Studies demonstrate that a composite of Zinc Sulfide and Titanium Dioxide (ZnS-TiO2) exhibits superior photocatalytic activity compared to bare TiO2, TiO2-P25, and ZnS alone in degrading Phenol Red Sodium Salt [, ]. This enhanced activity is attributed to improved charge separation and reduced electron-hole recombination in the ZnS-TiO2 composite.
Q2: How does Phenol Red Sodium Salt behave in a memory device?
A2: Research shows Phenol Red Sodium Salt can function as the active layer in a Write-Once-Read-Many-Times (WORM) memory device []. When sandwiched between Gold (Au) and Indium Tin Oxide (ITO) electrodes, the device displays intriguing charge transport properties. Electron transport dominates under positive sweep voltages, while hole transport prevails under negative sweep voltages. This behavior is attributed to the distinct energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) within the Phenol Red Sodium Salt, as confirmed by Density Functional Theory (DFT) calculations.
Q3: How is the degradation of Phenol Red Sodium Salt confirmed in these studies?
A3: Researchers utilize Chemical Oxygen Demand (COD) measurements to confirm the mineralization of Phenol Red Sodium Salt during photocatalysis [, ]. COD measures the amount of oxygen required to oxidize organic compounds in a water sample, thus reflecting the extent of organic pollutant degradation. A decrease in COD values indicates successful breakdown and mineralization of Phenol Red Sodium Salt.
Q4: What spectroscopic techniques are used to characterize ZnS-TiO2 photocatalysts?
A4: To characterize the ZnS-TiO2 photocatalyst, researchers employed various spectroscopic techniques, including:
- Photoluminescence spectra (PL): Analyzes the electron-hole recombination behavior, providing insights into photocatalytic efficiency [].
Q5: Can you explain the dual mechanism proposed for the degradation of Phenol Red Sodium Salt under sunlight using the ZnS-TiO2 photocatalyst?
A5: While the studies don't delve into specific mechanistic details, the superior performance of ZnS-TiO2 is likely due to a synergistic effect between ZnS and TiO2 []. When exposed to sunlight, both ZnS and TiO2 absorb photons and generate electron-hole pairs. The presence of ZnS facilitates efficient charge separation, preventing rapid recombination of these charge carriers. These photogenerated electrons and holes then participate in redox reactions with adsorbed water and oxygen molecules, producing reactive oxygen species (ROS) like hydroxyl radicals (•OH). These highly reactive ROS subsequently attack and degrade Phenol Red Sodium Salt, leading to its mineralization.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1663753.png)
![[(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid](/img/structure/B1663755.png)




![3-[[2-(3-Hexylanilino)-2-oxoethyl]amino]propanoic acid](/img/structure/B1663763.png)
![1-[2-[2,5-Dimethyl-1-(phenylmethyl)-3-pyrrolyl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B1663764.png)


![N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]hexadecanamide](/img/structure/B1663773.png)
